Fluazifop-methyl

Overview

Description

Fluazifop-methyl is an organic compound widely used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanMore commonly, it is sold as its butyl ester, fluazifop-P-butyl, under the brand name Fusilade .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluazifop-methyl is synthesized through a series of chemical reactions involving the esterification of fluazifop acid. The synthetic route typically involves the following steps:

Formation of Fluazifop Acid: The starting material, 2-(4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy)propanoic acid, is synthesized through a reaction between 5-trifluoromethyl-2-pyridinol and 4-chlorophenoxypropionic acid.

Esterification: Fluazifop acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fluazifop-methyl undergoes several types of chemical reactions, including:

Hydrolysis: This compound is rapidly hydrolyzed by esterases to form fluazifop acid, its main metabolite.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and esterases.

Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Major Products

Fluazifop Acid: The primary product formed from the hydrolysis of this compound.

Scientific Research Applications

Fluazifop-methyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.

Biology: Investigated for its effects on soil microbial activity and diversity.

Medicine: Explored for potential therapeutic applications due to its selective action on specific enzymes.

Industry: Widely used in agriculture to control grass weeds in broad-leaved crops.

Mechanism of Action

Fluazifop-methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. The selectivity of this compound for grasses arises because it targets the plastid isoform of ACCase, which is present only in these species. This makes it ineffective on broad-leaved weeds and other organisms, including mammals .

Comparison with Similar Compounds

Fluazifop-methyl belongs to the aryloxyphenoxypropionate class of herbicides. Similar compounds include:

- Diclofop-methyl

- Fenoxaprop-ethyl

- Haloxyfop-methyl

- Quizalofop-ethyl

Uniqueness

This compound is unique due to its high selectivity for grass weeds and its rapid hydrolysis to fluazifop acid, which enhances its herbicidal activity .

Biological Activity

Fluazifop-methyl, a selective herbicide, is primarily used to control grass weeds in various crops. Its biological activity is primarily attributed to its mechanism of action, metabolic pathways, and effects on non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

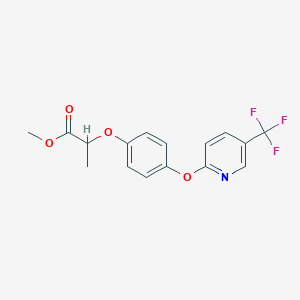

Chemical Structure and Properties

This compound is an ester derivative of fluazifop acid, which is the active herbicidal component. Its chemical formula is with a molecular weight of 383.4 g/mol. The compound exhibits high selectivity towards certain weed species while being less harmful to broadleaf crops.

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to disrupted cellular processes, ultimately causing plant death. The compound's effectiveness varies based on application rates, environmental conditions, and the specific weed species targeted.

Metabolism and Environmental Fate

The metabolism of this compound involves rapid hydrolysis to fluazifop acid in plants and soil. Studies indicate that the degradation products include various metabolites that may exhibit different biological activities. The primary metabolic pathway involves conjugation with amino acids, which influences its persistence in the environment.

Table 1: Metabolism of this compound in Soil

| Metabolite | Concentration (mg/kg) | Time (days) | Reference |

|---|---|---|---|

| Fluazifop acid | 24 | 30 | |

| Pyr-Ph ether | 3.5 | 5 | |

| SYN546933 | 10.8 | 5 | |

| 14CO2 | 12.8 | 5 |

Toxicological Studies

Toxicological assessments have revealed varying effects of this compound on different organisms. In mammalian studies, this compound has shown low acute toxicity levels, but chronic exposure can lead to significant health issues.

Table 2: Toxicity Data for this compound

| Test Organism | Endpoint | Effect Concentration (mg/L) | Result |

|---|---|---|---|

| Daphnia magna | 48h Immobilization | >1.0 | EC50 >1.0 |

| Oncorhynchus mykiss | 96h Mortality | 1.411 | LC50 |

| Cyprinus carpio | 96h Mortality | 1.31 | LC50 |

| Lemna gibba | 14 days Growth | >1.4 | EC50 |

Case Study: Impact on Soil Microbial Activity

A study investigated the effects of this compound on soil microbial communities following application at various concentrations. Results indicated a significant decline in microbial diversity and activity at higher concentrations.

- Application Rate : 1 mg/kg, 5 mg/kg

- Duration : 30 days

- Findings : Microbial activity decreased by up to 30% at higher application rates compared to untreated controls .

Case Study: Effects on Non-target Species

Research conducted on non-target plant species demonstrated that this compound had minimal impact when applied at recommended rates. However, higher doses resulted in observable phytotoxicity, suggesting a need for careful management in agricultural practices.

Properties

IUPAC Name |

methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989039 | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-90-6 | |

| Record name | Fluazifop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.